molecular formula C23H24N2O4S2 B3202853 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1021219-59-9

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3202853
CAS No.: 1021219-59-9
M. Wt: 456.6 g/mol
InChI Key: NIJBGHBQICKXFX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2-dihydropyridin-2-one core substituted with methyl groups at positions 4 and 6, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group. The tosyl group enhances metabolic stability and influences molecular interactions, while the methylsulfanyl substituent on the phenyl ring may modulate solubility and binding affinity to biological targets.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-15-8-10-20(11-9-15)31(28,29)22-16(2)12-17(3)25(23(22)27)14-21(26)24-18-6-5-7-19(13-18)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBGHBQICKXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-oxo-1,2-dihydropyridine and 4-methylbenzenesulfonyl chloride. The reaction proceeds through nucleophilic substitution, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other heterocyclic acetamides and sulfonamide derivatives. Below is a comparative analysis based on core scaffolds, substituents, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported/Inferred) Synthesis Highlights
Target Compound 1,2-Dihydropyridin-2-one - 4,6-Dimethyl
- 3-(4-Methylbenzenesulfonyl)
- N-[3-(Methylsulfanyl)phenyl]acetamide
Potential kinase inhibition (inferred from sulfonyl and acetamide motifs) Multi-step synthesis involving sulfonation of dihydropyridine and coupling with thiomethylphenyl acetamide .
B12/B13 Tetrahydropyrimidine-2,4,6-trione - Sulfamoylphenyl
- Hydroxyphenylethyl
Antimicrobial activity (reported) Condensation of sulfonamide intermediates with tetrahydropyrimidine precursors.
Compounds m, n, o Hexanamide-peptide hybrid - 2,6-Dimethylphenoxyacetamido
- Oxotetrahydropyrimidinyl
Not explicitly reported; structural similarity to protease inhibitors Solid-phase peptide synthesis with stereochemical control.

Key Findings:

Core Scaffold Differences: The target compound’s dihydropyridinone core contrasts with the tetrahydropyrimidine in B12/B13 and the peptide-like hexanamide in compounds m, n, o. Dihydropyridinones are associated with improved metabolic stability compared to fully aromatic pyridines .

Substituent Impact: The 3-(methylsulfanyl)phenyl group in the target compound introduces lipophilicity, which may enhance blood-brain barrier penetration compared to the hydroxyphenyl groups in B12/B13 .

Biological Implications: Compounds with methylsulfanyl substituents (e.g., target compound) often exhibit enhanced antimicrobial or antitumor activity due to thioether-mediated redox modulation . Peptide-like scaffolds (m, n, o) are more likely to target proteases or receptors, whereas dihydropyridinones are common in kinase or phosphatase inhibition .

Synthetic Complexity :

  • The target compound’s synthesis requires regioselective sulfonation and coupling steps, contrasting with the condensation strategies for B12/B13 or the stereocontrolled peptide synthesis for m, n, o .

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide , also referred to as F195-0218, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process. The key steps include:

  • Formation of the Dihydropyridine Core : The starting materials are reacted to construct the 1,2-dihydropyridine framework.
  • Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group is achieved through electrophilic aromatic substitution.
  • Acetamide Formation : The final product is obtained by acylation with N-(3-(methylsulfanyl)phenyl)acetamide.

The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor:

  • Alpha-glucosidase Inhibition : The compound exhibits significant inhibitory activity against alpha-glucosidase, suggesting its utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase Inhibition : It has also shown inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies indicate that it possesses notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant bacterial strains .
  • Antifungal Activity : Preliminary results show antifungal activity against pathogenic fungi, which may be useful in treating fungal infections .

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

  • Study on Antidiabetic Properties :
    • A study demonstrated that the compound significantly reduced blood glucose levels in diabetic animal models, correlating with its alpha-glucosidase inhibition.
  • Neuroprotective Effects :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, potentially aiding in the treatment of neurodegenerative disorders .
  • Antimicrobial Efficacy :
    • A comparative study showed that this compound outperformed several standard antibiotics in inhibiting bacterial growth, particularly in resistant strains .

Data Summary Table

Biological ActivityTarget Organism/EnzymeObserved EffectReference
Alpha-glucosidaseEnzyme involved in carbohydrate metabolismSignificant inhibition
AcetylcholinesteraseEnzyme regulating neurotransmittersSignificant inhibition
AntibacterialStaphylococcus aureusMIC = 6.25 µg/mL
AntifungalCandida albicansMIC = 12.5 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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